N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-29-21-11-9-20(10-12-21)26-17-15-25(16-18-26)14-13-24-30(27,28)23-8-4-6-19-5-2-3-7-22(19)23/h2-12,24H,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOPDNIDNIXHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Methoxyphenyl)piperazine
The piperazine core is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 1-bromo-4-methoxybenzene with piperazine in the presence of a palladium catalyst. Alternatively, Ullmann coupling under basic conditions using copper(I) iodide and 1,10-phenanthroline achieves moderate yields.
Example Protocol
Preparation of Naphthalene-1-sulfonamide Derivatives
Naphthalene-1-sulfonyl chloride is reacted with ethylenediamine to form the intermediate N-(2-aminoethyl)naphthalene-1-sulfonamide. This step requires careful control of stoichiometry to avoid over-alkylation.
Example Protocol
- Dissolve naphthalene-1-sulfonyl chloride (5 mmol) in dichloromethane (DCM).
- Add ethylenediamine (6 mmol) dropwise at 0°C, followed by triethylamine (7 mmol).
- Stir for 4 hours, wash with HCl (1M), and isolate the product via vacuum filtration (82% yield).
Coupling Strategies for Ethyl Linker Installation
Nucleophilic Substitution
The ethyl linker is introduced by reacting 4-(4-methoxyphenyl)piperazine with 1,2-dibromoethane, followed by displacement with the sulfonamide intermediate.
Example Protocol
- Reflux 4-(4-methoxyphenyl)piperazine (5 mmol) with 1,2-dibromoethane (6 mmol) in acetonitrile for 12 hours.
- Add N-(2-aminoethyl)naphthalene-1-sulfonamide (5 mmol) and K₂CO₃ (10 mmol) in DMF.
- Heat at 80°C for 6 hours, then purify via silica gel chromatography (methanol:DCM, 1:9) to yield the target compound (57% yield).
Mitsunobu Reaction for Ether Formation
An alternative approach employs the Mitsunobu reaction to couple hydroxyl-containing intermediates. This method avoids harsh conditions and improves regioselectivity.
Example Protocol
- Dissolve N-(2-hydroxyethyl)naphthalene-1-sulfonamide (5 mmol) and 4-(4-methoxyphenyl)piperazine (5 mmol) in tetrahydrofuran (THF).
- Add triphenylphosphine (6 mmol) and diisopropyl azodicarboxylate (DIAD, 6 mmol) under nitrogen.
- Stir for 24 hours, concentrate, and purify via flash chromatography (ethyl acetate:petroleum ether, 6:4) to obtain the product (63% yield).
Optimization and Side Reactions
Challenges in Alkylation
Over-alkylation of the piperazine nitrogen is a common issue. Using a 1:1 molar ratio of piperazine to dibromoethane and low temperatures (0–5°C) minimizes this.
Sulfonamide Hydrolysis
The sulfonamide group is sensitive to acidic conditions. Reactions involving HCl require neutralization with NaHCO₃ prior to workup.
Characterization Data
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 1H, naphthalene-H), 7.92–7.85 (m, 3H), 7.58–7.49 (m, 2H), 6.89 (d, 2H, Ar-H), 6.72 (d, 2H, Ar-H), 3.78 (s, 3H, OCH₃), 3.45 (t, 2H, CH₂-N), 2.82–2.75 (m, 4H, piperazine-H), 2.62–2.55 (m, 4H, piperazine-H).
- HRMS (ESI): m/z calculated for C₂₃H₂₇N₃O₃S [M+H]⁺: 426.1849; found: 426.1852.
Crystallographic Data
Single-crystal X-ray diffraction of a related compound confirms the tetrahedral geometry of the sulfonamide group and chair conformation of the piperazine ring.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 57 | 95 | Simplicity |
| Mitsunobu Reaction | 63 | 98 | Regioselectivity |
Industrial-Scale Considerations
Patent data highlights the use of continuous flow reactors for piperazine alkylation, reducing reaction times from 24 hours to 2 hours. Solvent recovery systems (e.g., ethyl acetate distillation) improve sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent targeting alpha1-adrenergic receptors, which are implicated in various neurological and cardiovascular disorders.
Biological Studies: It is used in studies exploring its effects on cellular signaling pathways and its potential neuroprotective properties.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets:
Alpha1-Adrenergic Receptors: The compound acts as an antagonist, blocking the action of endogenous catecholamines like norepinephrine and epinephrine.
Serotonin and Dopamine Receptors: It exhibits binding affinity to these receptors, influencing neurotransmitter release and uptake.
Pathways Involved: The compound modulates signaling pathways associated with smooth muscle contraction, neurotransmission, and neuroprotection.
Comparison with Similar Compounds
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide can be compared with other similar compounds:
Trazodone: An antidepressant that also targets serotonin receptors.
Naftopidil: An alpha1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.
These compounds share structural similarities with this compound but differ in their specific receptor affinities and therapeutic applications.
Biological Activity
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide is a synthetic organic compound notable for its structural complexity and potential biological activities. This compound belongs to the class of piperazine derivatives and features a naphthalene sulfonamide moiety, which is linked to a piperazine ring substituted with a methoxyphenyl group. Its unique structure positions it as a candidate for various pharmacological applications, particularly in targeting neurotransmitter receptors.
This compound primarily interacts with alpha1-adrenergic receptors (α1-AR) , which are critical in mediating various physiological responses, including vasoconstriction and neurotransmitter release. The binding affinity of this compound to α1-ARs is significant, with reported IC50 values ranging from 22 nM to 250 nM, suggesting a robust interaction with these receptors .
Binding Affinity
The compound has been studied for its binding affinities across multiple receptor types:
| Receptor Type | Binding Affinity (IC50) |
|---|---|
| Alpha1-Adrenergic (α1-AR) | 22 - 250 nM |
| Dopamine D4 | High affinity (specific studies needed) |
| Serotonin Receptors | Moderate affinity (specific studies needed) |
These findings indicate that the compound may have therapeutic potential in treating conditions related to adrenergic signaling and possibly dopaminergic pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neuroprotective Properties : In vitro studies have demonstrated that this compound exhibits neuroprotective effects against oxidative stress in neuronal cell lines, suggesting its potential application in neurodegenerative diseases .
- Antitumor Activity : Preliminary research indicates that derivatives of sulfonamides similar to this compound show promise in inhibiting tumor growth in specific cancer cell lines, warranting further investigation into its anticancer properties .
- Cardiovascular Effects : Due to its action on α1-ARs, the compound may influence cardiovascular parameters, which could be beneficial in managing hypertension or heart failure .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Preparation of Piperazine Intermediate : Reacting 4-methoxyphenylamine with ethylene dibromide forms an intermediate that is subsequently reacted with piperazine.
- Formation of Naphthalene Sulfonyl Chloride : Naphthalene sulfonic acid is treated with thionyl chloride to yield naphthalene sulfonyl chloride.
- Coupling Reaction : The final step involves coupling the piperazine derivative with naphthalene sulfonyl chloride in the presence of a base like triethylamine .
Q & A
Q. Basic
- NMR Spectroscopy : Confirm regiochemistry via characteristic shifts (e.g., naphthalene protons at δ 8.4–7.7 ppm, piperazine methylene protons at δ 3.1–2.5 ppm) .
- Mass Spectrometry : Validate molecular weight using ESI-MS (e.g., [M+H]+ peak at m/z ~494) .
- XRPD/TGA-DSC : Assess crystallinity and thermal stability; amorphous forms may require salt formation (e.g., hydrochloride) to improve crystallinity .
How can researchers evaluate the compound's selectivity for serotonin receptor subtypes?
Q. Advanced
- Radioligand Binding Assays : Use [³H]8-OH-DPAT for 5-HT1A receptor affinity and compare with 5-HT2A/5-HT7 receptors to determine subtype selectivity .
- Functional Assays : Measure cAMP inhibition (5-HT1A) or calcium mobilization (5-HT2A) in transfected HEK-293 cells .
- Data Interpretation : Normalize results to reference agonists (e.g., serotonin) and account for nonspecific binding using excess cold ligand.
What computational approaches aid in understanding its structure-activity relationship (SAR)?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model interactions with 5-HT1A receptor binding pockets, focusing on hydrogen bonding with Asp116 and hydrophobic contacts with Phe362 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfonamide-piperazine moiety in aqueous and membrane-bound environments .
- QSAR Modeling : Corrogate electronic parameters (e.g., LogP, polar surface area) with experimental binding data to predict modifications for enhanced affinity .
How should discrepancies in reported pharmacokinetic data be resolved?
Q. Advanced
- Assay Standardization : Replicate studies under uniform conditions (pH 7.4, 37°C) and validate via LC-MS/MS to exclude metabolite interference .
- Species-Specific Metabolism : Compare liver microsomal stability (human vs. rodent) to identify interspecies metabolic differences (e.g., cytochrome P450 isoforms) .
- In Silico Predictions : Use ADMET predictors (e.g., SwissADME) to reconcile experimental half-life and bioavailability data .
What strategies improve aqueous solubility for in vivo applications?
Q. Basic
- Salt Formation : Synthesize hydrochloride or phosphate salts via acid-base reactions in ethanol/water mixtures, enhancing solubility by 5–10-fold .
- Co-Solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based formulations to achieve ≥1 mg/mL solubility .
What methodological challenges arise in crystallizing this compound?
Q. Advanced
- Polymorph Screening : Test solvents (e.g., methanol, acetonitrile) via slow evaporation and analyze via XRPD to identify stable crystalline forms .
- Seeding Techniques : Introduce pre-formed microcrystals to overcome kinetic trapping in amorphous phases .
How is compound purity validated for pharmacological studies?
Q. Basic
- HPLC : Use a C18 column (acetonitrile/water gradient) to confirm ≥95% purity, with UV detection at 254 nm .
- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 65.5%, H: 6.1%, N: 11.3%) .
What in vitro models are suitable for neuropharmacological profiling?
Q. Advanced
- Primary Neuronal Cultures : Assess neurotoxicity and receptor internalization in rat cortical neurons .
- Immortalized Cell Lines : Use CHO-K1 cells stably expressing human 5-HT1A receptors for high-throughput screening .
How can metabolite identification studies be designed?
Q. Advanced
- LC-MS/MS Profiling : Incubate with human liver microsomes and identify phase I/II metabolites via fragmentation patterns .
- Isotopic Labeling : Synthesize deuterated analogs to track metabolic pathways (e.g., O-demethylation of the methoxyphenyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
